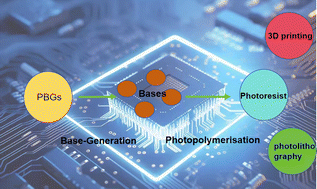Photopolymerization activated by photobase generators and applications: from photolithography to high-quality photoresists†
Polymer Chemistry Pub Date: 2024-01-03 DOI: 10.1039/D3PY00992K
Abstract
Light-induced polymerization has become a very attractive technology for advanced manufacturing of polymers. In fact, the photopolymerization processes, and even the final properties of the polymerized materials, are determined by the photoinitiator (PI), which is the key component that generates the active species during irradiation. Among the many photoactive compounds utilized as PIs, photoacid generators (PAGs) and photobase generators (PBGs) efficiently generate the bases or acids required to activate polymerization. Despite the obvious advantages of PAGs, PBGs exhibit wavelength specificity, better photostability, excellent compatibility with a wider range of monomers, etc. Furthermore, these organic compounds promote photopolymerizations followed by various photochemical processes encompassing ring-opening polymerization, the thiol–epoxy click reaction and thiol-Michael addition. With the aim of expanding the number of available PBGs, intensive research has been devoted in the last decade to designing and synthesising PBGs that promote photopolymerization with higher initiation capacities. In this review, we systematically discuss the recent advances made with organic PBGs during 2019–2023 to provide deeper insight into these photoactive compounds and broaden their application.


Recommended Literature
- [1] Proton-conducting electrolyte film of double-decker-shaped polyhedral silsesquioxane containing covalently bonded phosphonic acid groups†
- [2] In(OTf)3-catalyzed N-α phosphonylation of N,O-acetals with triethyl phosphite†
- [3] Mo(CO)6 catalysed chemoselective hydrosilylation of α,β-unsaturated amides for the formation of allylamines†
- [4] Non-monotonic dependence of water reorientation dynamics on surface hydrophilicity: competing effects of the hydration structure and hydrogen-bond strength
- [5] Hydrogen storage properties and neutron scattering studies of Mg2(dobdc)—a metal–organic framework with open Mg2+adsorption sites†‡
- [6] Synthesis and characterization of guanidinate tin(ii) complexes for ring-opening polymerization of cyclic esters†
- [7] A novel non-chromatographic strategy for the sequential/simultaneous extraction and analysis of chromium species by electrothermal atomic absorption spectrometry in effluents and different water sources
- [8] Graphene oxide–peptide nanoassembly as a general approach for monitoring the activity of histone deacetylases†
- [9] Catalytic asymmetric synthesis of 5-membered alicyclic α-quaternary β-amino acids via [3 + 2]-photocycloaddition of α-substituted acrylates†
- [10] The electrostatic capacity of aluminium and tantalum anode films

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 169555-93-5









